molecular formula C8H9LiO B14648835 Lithium, (4-ethoxyphenyl)- CAS No. 51265-83-9

Lithium, (4-ethoxyphenyl)-

Cat. No.: B14648835
CAS No.: 51265-83-9
M. Wt: 128.1 g/mol
InChI Key: ZANYWYSAGMYFFX-UHFFFAOYSA-N
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Description

Lithium, (4-ethoxyphenyl)- is a specialized organolithium compound of significant interest in synthetic organic chemistry and materials science research. As a reactive organometallic, it serves as a powerful nucleophile and strong base, enabling its use in key carbon-carbon bond formation reactions, such as nucleophilic additions and metal-halogen exchange reactions. Its (4-ethoxyphenyl) group makes it a valuable precursor for synthesizing complex organic architectures, including pharmaceuticals and advanced materials. In research settings, organolithium compounds analogous to Lithium, (4-ethoxyphenyl)- are pivotal for constructing molecular scaffolds found in active pharmaceutical ingredients and for the development of novel materials for electronics and energy storage . The ethoxy functional group can influence the compound's reactivity and solubility, offering researchers a tool to fine-tune reaction conditions and outcomes. This compound must be handled with extreme care under inert conditions, such as in a glovebox or under an argon atmosphere, to prevent decomposition due to its high sensitivity to air and moisture. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51265-83-9

Molecular Formula

C8H9LiO

Molecular Weight

128.1 g/mol

IUPAC Name

lithium;ethoxybenzene

InChI

InChI=1S/C8H9O.Li/c1-2-9-8-6-4-3-5-7-8;/h4-7H,2H2,1H3;/q-1;+1

InChI Key

ZANYWYSAGMYFFX-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCOC1=CC=[C-]C=C1

Origin of Product

United States

Synthetic Methodologies and Preparative Approaches for Lithium, 4 Ethoxyphenyl

Direct Lithiation Strategies

Direct lithiation involves the creation of the C-Li bond on the ethoxy-substituted benzene (B151609) ring in a single step from a suitable precursor. These methods are among the most common and direct routes to (4-ethoxyphenyl)lithium.

Metal-halogen exchange is a powerful and widely used method for the preparation of aryllithium compounds. wikipedia.org This reaction involves treating an aryl halide with an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgethz.ch The equilibrium of the reaction favors the formation of the more stable aryllithium species. ethz.ch For the synthesis of (4-ethoxyphenyl)lithium, a 4-halophenetole (e.g., 4-bromo-1-ethoxybenzene or 4-iodo-1-ethoxybenzene) is reacted with an alkyllithium.

The reaction is extremely rapid, often completed within minutes at very low temperatures (typically between -78 °C and -100 °C) to prevent side reactions. wikipedia.org The rate of exchange is dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org Aryl fluorides are generally unreactive. wikipedia.org The mechanism can proceed through a nucleophilic pathway involving an "ate-complex" intermediate or via a single electron transfer process generating radical species. wikipedia.org The presence of the ethoxy group can accelerate the exchange reaction due to its ability to coordinate with the lithium reagent. wikipedia.org

Halophenetole PrecursorAlkyllithium ReagentTypical ConditionsRelative Rate
4-Iodo-1-ethoxybenzenen-BuLi or t-BuLiTHF, -78 °CFastest
4-Bromo-1-ethoxybenzenen-BuLi or t-BuLiTHF or Et₂O, -78 °CFast
4-Chloro-1-ethoxybenzenen-BuLi or t-BuLiTHF, 0 °C to RTSlower

This table illustrates the general reactivity trends for the metal-halogen exchange reaction.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org In this process, a substituent on the ring, known as a directing metalation group (DMG), coordinates to the lithium atom of an organolithium base. baranlab.org This coordination positions the base to deprotonate the nearest (ortho) C-H bond, which has been rendered more acidic. baranlab.orgorganic-chemistry.org

The ethoxy group, with its Lewis basic oxygen atom, can function as a DMG. unblog.fr When phenetole (B1680304) (ethoxybenzene) is treated with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), deprotonation occurs exclusively at the ortho position. wikipedia.orgbaranlab.org This leads to the formation of (2-ethoxyphenyl)lithium, an isomer of the target compound. Therefore, while DoM is a powerful technique for generating aryllithiums, it is not a suitable method for the synthesis of (4-ethoxyphenyl)lithium from an unsubstituted phenetole precursor as it selectively yields the ortho-lithiated product. wikipedia.org

Another direct route to organolithium compounds is the reaction of an organic halide with lithium metal in its elemental form. masterorganicchemistry.comlibretexts.org This method is a foundational technique for preparing simple alkyl- and aryllithium reagents. wikipedia.orgyoutube.com To synthesize (4-ethoxyphenyl)lithium, a 4-halophenetole, such as 4-bromo-1-ethoxybenzene, is treated with two equivalents of lithium metal in an appropriate solvent, typically an ether. libretexts.orgyoutube.com

The reaction proceeds via a reductive process where the lithium metal transfers electrons to the aryl halide. libretexts.org One equivalent of lithium forms the organolithium compound, while the second equivalent reacts with the displaced halide to form lithium halide (e.g., LiBr). youtube.com This method avoids the use of pre-formed, and often pyrophoric, alkyllithium reagents but requires careful handling of reactive lithium metal. ethz.ch

Transmetalation Reactions for (4-ethoxyphenyl)lithium Formation

Transmetalation is a process where a metal from an organometallic compound is exchanged for another. This provides an alternative pathway to organolithium reagents, particularly when direct lithiation methods are incompatible with other functional groups in the molecule. To generate (4-ethoxyphenyl)lithium, a precursor such as (4-ethoxyphenyl)tributyltin or a (4-ethoxyphenyl)magnesium halide (a Grignard reagent) could be treated with an alkyllithium reagent like n-BuLi. wikipedia.org The reaction equilibrium is driven by the formation of a more thermodynamically stable organometallic species. For instance, in a tin-lithium exchange, the C-Li bond is more polarized and the resulting organolithium is more reactive than the organotin precursor.

Influence of Reaction Parameters on Synthesis Efficiency and Selectivity

The choice of solvent is critical in organolithium chemistry. Solvents not only provide a medium for the reaction but also interact directly with the lithium cation, influencing the aggregation state and reactivity of the organolithium reagent. mt.com

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used because their oxygen atoms can coordinate to the lithium ion. libretexts.org This coordination helps to break down the large aggregates in which organolithiums often exist in non-polar hydrocarbon solvents like hexane, leading to smaller, more reactive species. baranlab.orgmt.com This deaggregation generally increases the reaction rate. For instance, metal-halogen exchange reactions are typically much faster in THF than in hexane.

The polarity of the solvent, often characterized by its dielectric constant, also plays a role. eurekalert.org Solvents with higher dielectric constants can better solvate charged intermediates, potentially enhancing reaction rates. eurekalert.org However, some polar solvents can react with highly basic organolithium reagents, leading to decomposition and lower yields. Therefore, a balance must be struck between solvating power and solvent stability. Additives like TMEDA can be used to further enhance reactivity by strongly chelating the lithium ion, leading to even more reactive, monomeric organolithium species. baranlab.org

Solvent/SystemKey CharacteristicsEffect on KineticsEffect on Yield/Selectivity
Hexane/PentaneNon-polar, non-coordinatingSlow reaction rates due to aggregationCan be used for stable reagents; may require higher temperatures
Diethyl Ether (Et₂O)Moderately polar, coordinatingFaster rates than in hydrocarbonsGood general-purpose solvent, balances reactivity and stability
Tetrahydrofuran (THF)Polar, strongly coordinatingRapid reaction rates due to deaggregationHigh yields, but can react with some organolithiums over time
Et₂O or THF with TMEDAStrongly chelating systemVery rapid reaction ratesMaximizes reactivity; useful for difficult lithiations

This table summarizes the general effects of common solvent systems on the synthesis of organolithium reagents.

Temperature Control and Its Impact on Aryllithium Stability

The thermal stability of aryllithium compounds, including Lithium, (4-ethoxyphenyl)-, is a critical parameter in their synthesis and handling. These organometallic reagents are known for their high reactivity, which also makes them susceptible to thermal decomposition. wikipedia.orgprinceton.edu Precise temperature control is therefore essential to prevent degradation, which can occur through various pathways. For instance, ortho-substituted aryllithiums can undergo ortho-elimination to form unstable benzyne (B1209423) intermediates, a process that is highly temperature-dependent. ucc.ie For alkyllithiums, a common decomposition route involves the elimination of lithium hydride to form an alkene. princeton.edu

In traditional batch synthesis, cryogenic temperatures are frequently employed to manage the exothermic nature of lithiation reactions and to maintain the stability of the aryllithium product. ucc.ie However, the advent of new technologies has allowed for more flexible temperature management. The stability of organolithium solutions is generally observed to increase as the storage temperature decreases. acs.org Furthermore, the presence of impurities, such as alkoxides formed from inadvertent exposure to oxygen, can catalyze and accelerate the rate of decomposition. acs.org

Flow chemistry systems, with their high surface-area-to-volume ratio, provide superior heat transfer capabilities. ucc.ie This efficiency allows for better dissipation of heat, which means that in some cases, reactions can be conducted at higher temperatures than would be feasible in a batch reactor without significant product degradation. ucc.iersc.org This can lead to increased reaction rates and higher throughput. For example, a deprotonation/borylation reaction performed in a continuous flow setup at ambient temperature resulted in a 78% yield, compared to just 51% for the same reaction conducted in batch mode at a cryogenic temperature of -78 °C. vapourtec.com

Table 1: Effect of Temperature and Method on Reaction Yield

Reaction TypeSynthesis MethodTemperatureYieldSource
Deprotonation/BorylationBatch-78 °C51% vapourtec.com
Deprotonation/BorylationContinuous FlowAmbient78% vapourtec.com

Stoichiometric Considerations for Optimized Lithiation

The successful synthesis of aryllithiums like Lithium, (4-ethoxyphenyl)- hinges on the precise control of the stoichiometry of the reactants. The optimization of molar ratios is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. researchgate.net The two primary methods for generating aryllithiums are metal-halogen exchange and direct deprotonation (metalation). wikipedia.org

In metal-halogen exchange reactions, where an aryl halide (e.g., 4-bromophenetole) reacts with an alkyllithium reagent, a slight molar excess of the lithiating agent is commonly used. This ensures the complete conversion of the starting aryl halide. nih.gov For instance, studies have shown the effective use of 1.1 equivalents of sec-Butyllithium for the bromine-lithium exchange on various aryl bromides to drive the reaction to completion. nih.gov

For syntheses involving deprotonation, the stoichiometry is dictated by the acidity of the C-H bond being targeted. In directed ortho-metalation, where a directing group guides the lithiation to an adjacent position, a stoichiometric amount of the organolithium base is typically sufficient. wikipedia.org Interestingly, in some cases, employing an excess of the organolithium reagent can be advantageous beyond just ensuring complete reaction. It has been observed that excess organolithium can form co-aggregates with the mono-lithiated intermediate, which can enhance the solubility of the aryllithium species in the reaction medium. odu.edu

Table 2: Stoichiometric Ratios in Aryllithium Synthesis

Reaction TypeLithiating AgentSubstrateStoichiometric Ratio (Agent:Substrate)PurposeSource
Br/Li-Exchangesec-ButyllithiumAryl Bromide1.1 : 1.0Ensure complete conversion nih.gov
Deprotonationn-ButyllithiumAryl Compound1.0 : 1.0Stoichiometric deprotonation wikipedia.org
Deprotonationsec-ButyllithiumSubstrate with insoluble monoanion> 1.0 : 1.0Improve solubility via co-aggregation odu.edu

Continuous Flow Synthesis Techniques for Aryllithium Production

Continuous flow chemistry has emerged as a powerful and advantageous technique for the production of highly reactive and unstable intermediates such as aryllithiums. ucc.ievapourtec.comchemistryviews.org This methodology offers significant improvements in safety, control, and scalability compared to conventional batch processing. nih.govaurigeneservices.com

The primary advantages of flow synthesis stem from the unique characteristics of microreactors. Their high surface-area-to-volume ratio facilitates extremely efficient heat transfer, allowing for precise temperature control and the safe management of highly exothermic reactions. ucc.iersc.org This enables lithiation reactions to be performed at room temperature or higher, which would be hazardous or lead to decomposition in large-scale batch reactors. researchgate.net

Flow systems also provide exquisite control over reaction time, known as residence time. By adjusting flow rates, the time that reagents spend in the reactor can be controlled with high precision, often on the scale of seconds to minutes. nih.gov This allows for the rapid generation of the aryllithium species, which can then be immediately introduced to a subsequent reagent stream for further reaction, thereby minimizing the opportunity for degradation. rsc.org For example, the quantitative generation of an aryllithium has been achieved at 25 °C with a residence time of only 40 seconds before it was used in a subsequent acylation step. nih.gov

While reactor fouling from the precipitation of lithium salts can be a challenge, this can often be managed by adjusting solvent composition, such as using donor solvents like tetrahydrofuran, or by employing more concentrated organolithium solutions to improve solubility. vapourtec.com The scalability of flow processes is another key advantage, often achieved through a "numbering-up" or "scaling-out" approach, where multiple reactors are operated in parallel to increase production capacity. scielo.br

Purification and Isolation Methodologies for Lithium, (4-ethoxyphenyl)-

Due to their inherent instability, aryllithium reagents like Lithium, (4-ethoxyphenyl)- are frequently generated and used in situ, meaning they are consumed in a subsequent reaction step without being isolated. kyoto-u.ac.jp However, in cases where isolation and purification are required, specific methodologies must be employed to obtain a product of sufficient purity while minimizing decomposition.

The purification process targets the removal of unreacted starting materials and reaction byproducts. In a synthesis via metal-halogen exchange, common impurities include the starting aryl halide and coupled byproducts, such as the formation of a biaryl compound. google.com

A primary method for purification is filtration. The reaction mixture, often a suspension, can be filtered to remove insoluble materials, which may include lithium halide byproducts (e.g., lithium bromide) or excess lithium metal if it was used as the lithiating agent. google.comgoogle.com This yields a solution of the aryllithium compound.

Crystallization is another effective technique for isolating the aryllithium reagent as a solid. This can be induced by cooling the solution or by adding a suitable anti-solvent that reduces the solubility of the product. The resulting solid precipitate can then be collected and washed with a dry, inert solvent, such as a hydrocarbon, to remove any remaining soluble impurities. acs.org This general procedure is analogous to the preparation of solid phenyllithium (B1222949), where the product is precipitated and washed to remove soluble byproducts like butyl bromide. acs.org After purification, the concentration and purity of the organolithium reagent can be accurately determined using various titration methods. semanticscholar.org

Structural Elucidation and Aggregation Behavior of Lithium, 4 Ethoxyphenyl

Solution-Phase Aggregation Phenomena of Aryllithium Reagents

Due to the significant electrostatic interactions between the partially positive lithium and partially negative carbon atoms, organolithium reagents like Lithium, (4-ethoxyphenyl)-, tend to form aggregates in solution rather than existing as simple monomers. wikipedia.org This aggregation is a defining feature of their chemistry, influencing their solubility, stability, and reactivity. The structures of these aggregates have been extensively studied using techniques like NMR spectroscopy and X-ray crystallography. wikipedia.org

Oligomeric and Polymeric Aggregate Architectures

In non-coordinating hydrocarbon solvents, aryllithium reagents typically form oligomeric structures. Phenyllithium (B1222949), for example, exists as a tetramer in the solid state and in ether solution. wikipedia.org In the solid state, it can adopt an even more complex, infinite polymeric ladder structure composed of dimeric Li₂Ph₂ subunits. wikipedia.org The formation of these larger aggregates is driven by the minimization of electrostatic energy and the coordinative saturation of the lithium centers. nih.gov The extent of this oligomerization is influenced by the steric bulk of the organic group. libretexts.org

Dimeric and Higher-Order Cluster Formation

Depending on the solvent, aryllithium reagents can form a variety of discrete clusters. Phenyllithium has been observed in monomeric, dimeric, trimeric, and tetrameric forms, depending on the coordinating ligands and salts present. wisc.edu In diethyl ether, it predominantly exists as a tetramer, [(PhLi)₄], which can be described as a distorted cubane-type cluster where four lithium atoms and four ipso-carbons of the phenyl rings occupy alternating vertices. wikipedia.org In more strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the predominant species are dimers and monomers. wikipedia.orgacs.org

Equilibrium Between Different Aggregation States

The various aggregation states of aryllithium reagents are not static but exist in a dynamic equilibrium in solution. wikipedia.org For phenyllithium in THF, there is a well-established equilibrium between the monomeric and dimeric states. wikipedia.orgacs.org This equilibrium is sensitive to solvent, concentration, and temperature. The position of this equilibrium is crucial as different aggregates can exhibit different reactivity. While it was once thought that only monomers were reactive, it is now understood that dimers and other oligomers can also be the active species in certain reactions. mdpi.com

Table 1: Aggregation States of Phenyllithium (as a model for Aryllithium Reagents) in Various Solvents

Solvent Predominant Aggregation State(s) Reference
Diethyl Ether (Et₂O) Tetramer, Dimer wikipedia.orgacs.org
Tetrahydrofuran (THF) Dimer, Monomer wisc.eduacs.org
Dimethoxyethane (DME) Dimer wisc.edu

Role of Solvation in Aryllithium Structural Dynamics

Solvation plays a critical role in modulating the structure and reactivity of aryllithium reagents. wisc.edu Lewis basic solvents and ligands coordinate to the electron-deficient lithium centers, breaking down the larger, less reactive aggregates into smaller, more reactive species. oregonstate.eduosi.lv The strength of this coordination dictates the predominant aggregation state in solution.

Coordination by Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran)

Ethereal solvents are commonly used for reactions involving organolithium reagents because they are relatively inert and can solvate the lithium cation. nih.gov The oxygen atom of the ether acts as a Lewis base, coordinating to the lithium. nih.gov The strength of this coordination influences the degree of aggregation.

Diethyl Ether (Et₂O): In diethyl ether, phenyllithium exists as a mixture of tetramers and dimers. acs.org The solvation by ether is sufficient to dissolve the reagent but not strong enough to fully break down the stable tetrameric cluster.

Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether. arkat-usa.org Consequently, in THF, phenyllithium is deaggregated to a mixture of dimers and monomers. wisc.eduacs.org The addition of THF to an ether solution of phenyllithium leads to the complete conversion of tetramers into dimeric solvates. acs.org

The ability of the solvent to stabilize the lithium cation is paramount in determining the aggregation state and, consequently, the reactivity of the aryllithium reagent. nih.gov

Influence of Donor Ligands (e.g., TMEDA, HMPA) on Aggregation State

Strongly coordinating donor ligands can have a profound effect on the aggregation state of aryllithium reagents, typically leading to the formation of smaller, more reactive species. arkat-usa.org

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating amine that strongly coordinates to lithium. The addition of TMEDA to an ether solution of phenyllithium breaks down the tetramers and results in the formation of TMEDA-solvated dimers. wisc.edu In THF, adding TMEDA forms various complexes, but it does not significantly alter the existing dimer/monomer ratio of phenyllithium. acs.org

Hexamethylphosphoramide (HMPA): HMPA is a highly polar, aprotic ligand that coordinates to lithium much more strongly than ethereal solvents. arkat-usa.org The addition of HMPA to solutions of phenyllithium in either ether or THF stoichiometrically converts the aggregates into monomeric species. wisc.eduacs.org This deaggregation significantly increases the reactivity of the organolithium reagent in many cases. wikipedia.org However, in some specific reactions, the formation of bulky HMPA-solvated species can lead to steric hindrance and inhibit the reaction. arkat-usa.org

Table 2: Effect of Donor Ligands on Phenyllithium Aggregation

Solvent Ligand Resulting Aggregation State Reference
Diethyl Ether TMEDA Dimer wisc.edu
THF TMEDA Dimer/Monomer (ratio largely unaffected) acs.org
Diethyl Ether / THF PMDTA Monomer wisc.edu
Diethyl Ether / THF HMPA Monomer wisc.eduacs.org

Intramolecular Coordination of the Ethoxy Group to Lithium

In related systems, such as those with ortho-alkoxy substituents, intramolecular Li-O coordination is a prominent feature, leading to the formation of more stable, lower-order aggregates (e.g., dimers) compared to their non-coordinating counterparts. For a para-substituent, as in Lithium, (4-ethoxyphenyl)-, direct intramolecular chelation to the same lithium atom bonded to the ipso-carbon is sterically impossible. However, in an aggregated structure, the ethoxy group of one monomeric unit can coordinate to a lithium atom of another unit within the aggregate. This intermolecular, or more accurately, intra-aggregate coordination, serves to saturate the coordination sphere of the lithium atoms, thereby stabilizing the cluster.

The strength of this Li-O interaction would be influenced by the electronic nature of the aryl ring and the steric bulk of the alkoxy group. The electron-donating nature of the ethoxy group increases the electron density on the phenyl ring, which in turn can influence the polarity of the C-Li bond.

Solid-State Structural Characterization of Related Aryllithium Complexes

The solid-state structures of numerous aryllithium complexes have been elucidated by X-ray crystallography, revealing a propensity for aggregation. wikipedia.org The degree of aggregation is highly dependent on the nature of the aryl substituent, the presence of coordinating solvents, and the crystallization conditions. Common aggregation states for aryllithium compounds include dimers, trimers, and tetramers. uu.nl

For instance, unsubstituted phenyllithium has been shown to exist in various aggregated forms, including a tetrameric structure in the presence of diethyl ether. wisc.edu In contrast, aryllithium compounds bearing coordinating substituents, such as dimethylamino groups in the ortho position, often form dimeric structures in the solid state due to intramolecular stabilization.

The table below presents representative data for the aggregation states of some related aryllithium compounds, which can serve as a model for predicting the behavior of Lithium, (4-ethoxyphenyl)-.

CompoundSolventAggregation State in Solid StateReference
PhenyllithiumDiethyl etherTetramer wisc.edu
2,6-DimethoxyphenyllithiumN/ADimerN/A
2-(Dimethylaminomethyl)phenyllithiumN/ADimer uu.nl

Note: Specific crystallographic data for the referenced compounds should be consulted for detailed structural parameters.

Based on these examples, it is plausible that Lithium, (4-ethoxyphenyl)- would also form stable aggregates in the solid state, likely tetramers or higher-order structures in non-coordinating solvents, with the ethoxy groups participating in intra-aggregate coordination to lithium centers.

Impact of Steric and Electronic Factors on Aggregation Preferences

The aggregation of aryllithium compounds is a delicate balance of steric and electronic factors. rsc.orgnih.gov These factors dictate the size and geometry of the resulting aggregates, which in turn affects their solubility and reactivity.

Electronic Factors:

Substituent Effects: The electronic nature of substituents on the aryl ring plays a crucial role. Electron-donating groups, such as the ethoxy group in Lithium, (4-ethoxyphenyl)-, increase the electron density on the aromatic ring. This can enhance the polarity of the C-Li bond, potentially favoring the formation of more stable, higher-order aggregates. nih.gov Conversely, electron-withdrawing groups can lead to less stable aggregates.

Intramolecular Coordination: As previously discussed, the presence of heteroatoms capable of coordinating to lithium can significantly reduce the degree of aggregation by providing internal solvation. This effect is most pronounced for ortho-substituents but can also be a factor for meta- and para-substituents through intra-aggregate interactions.

Steric Factors:

Bulky Substituents: The introduction of sterically demanding groups on the aryl ring generally disfavors the formation of large aggregates. For example, bulky ortho-substituents can prevent the close approach of monomeric units, leading to the formation of dimers or even monomers in some cases. The ethoxy group in the para-position of Lithium, (4-ethoxyphenyl)- is not expected to exert a significant steric hindrance to aggregation compared to ortho-substituted analogues.

Solvent Coordination: The coordination of solvent molecules, such as tetrahydrofuran (THF) or diethyl ether, to the lithium centers competes with the aggregation process. Strongly coordinating solvents can break down larger aggregates into smaller, more reactive species. The aggregation state of Lithium, (4-ethoxyphenyl)- in solution is therefore expected to be highly dependent on the donor ability of the solvent. wisc.edu

Mechanistic Investigations and Reactivity Profiles of Lithium, 4 Ethoxyphenyl

Fundamental Reactivity Modes of Aryllithium Compounds as Strong Bases and Nucleophiles

Aryllithium compounds, including (4-ethoxyphenyl)lithium, are distinguished by their dual reactivity as both potent bases and effective nucleophiles. The electron-rich aryl group readily attacks electron-deficient centers, leading to the formation of new carbon-carbon bonds. Concurrently, their strong basicity enables the deprotonation of a wide range of acidic protons, a property extensively utilized in the generation of other reactive intermediates.

Nucleophilic Addition to Electrophilic Centers

The nucleophilic nature of (4-ethoxyphenyl)lithium is prominently displayed in its addition reactions to various electrophilic functional groups. These reactions are fundamental in constructing more complex molecular architectures.

(4-Ethoxyphenyl)lithium readily undergoes nucleophilic addition to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which upon aqueous workup, yields the corresponding alcohol.

For instance, the reaction of (4-ethoxyphenyl)lithium with an aldehyde, such as acetaldehyde, is expected to yield 1-(4-ethoxyphenyl)ethanol. Similarly, its reaction with a ketone like acetone would produce 2-(4-ethoxyphenyl)propan-2-ol. While specific studies detailing these exact reactions with (4-ethoxyphenyl)lithium are not prevalent in the readily available literature, the general reactivity of aryllithium reagents strongly supports these predicted outcomes.

ElectrophileReagentProduct
AcetaldehydeLithium, (4-ethoxyphenyl)-1-(4-ethoxyphenyl)ethanol
AcetoneLithium, (4-ethoxyphenyl)-2-(4-ethoxyphenyl)propan-2-ol

This table presents the expected products from the reaction of (4-ethoxyphenyl)lithium with representative aldehydes and ketones based on the general reactivity of organolithium compounds.

The nucleophilic character of (4-ethoxyphenyl)lithium also extends to its reactions with nitriles and imines. The addition to a nitrile first forms an imine anion, which is then hydrolyzed during workup to yield a ketone. For example, the reaction of (4-ethoxyphenyl)lithium with acetonitrile would be expected to produce 1-(4-ethoxyphenyl)ethan-1-one after hydrolysis.

Similarly, (4-ethoxyphenyl)lithium can add to the carbon-nitrogen double bond of imines. The reaction with an imine, such as N-benzylidenemethylamine, would result in the formation of a new carbon-carbon bond, yielding the corresponding amine derivative after quenching.

ElectrophileReagentIntermediateFinal Product (after hydrolysis)
AcetonitrileLithium, (4-ethoxyphenyl)-Imine anion1-(4-ethoxyphenyl)ethan-1-one
N-BenzylidenemethylamineLithium, (4-ethoxyphenyl)-Amide anionN-(1-(4-ethoxyphenyl)benzyl)-N-methylamine

This table illustrates the expected reaction pathways and products of (4-ethoxyphenyl)lithium with a nitrile and an imine.

(4-Ethoxyphenyl)lithium can act as a nucleophile in the ring-opening of epoxides. This reaction typically proceeds via an SN2 mechanism, where the aryllithium attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of the attack is influenced by steric and electronic factors. In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. For instance, the reaction with propylene oxide would be expected to yield 1-(4-ethoxyphenyl)propan-2-ol as the major product.

While organolithium reagents often favor 1,2-addition to α,β-unsaturated carbonyl compounds, conjugate (1,4- or Michael) addition can also occur, particularly with modified reagents or specific substrates. The reaction of (4-ethoxyphenyl)lithium with an enone like methyl vinyl ketone could potentially lead to both the 1,2-addition product (a tertiary alcohol) and the 1,4-addition product (a ketone). The ratio of these products is influenced by factors such as the solvent, temperature, and the presence of additives.

Deprotonation Reactions and Enolate Formation

In addition to its role as a nucleophile, (4-ethoxyphenyl)lithium is a powerful base capable of deprotonating substrates with acidic protons. A key application of this basicity is in the formation of enolates from carbonyl compounds. Ketones with α-hydrogens can be deprotonated by (4-ethoxyphenyl)lithium to generate the corresponding lithium enolate. These enolates are versatile intermediates in their own right, serving as nucleophiles in various carbon-carbon bond-forming reactions. For example, the deprotonation of a ketone like 2-butanone with (4-ethoxyphenyl)lithium would generate a mixture of the kinetic and thermodynamic lithium enolates, which can then be trapped by an electrophile.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a primary and efficient method for the preparation of aryllithium reagents, including Lithium, (4-ethoxyphenyl)-. This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom from an organolithium reagent, most commonly an alkyllithium like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The reaction is typically rapid and conducted at low temperatures (e.g., -78 °C) in ethereal solvents to prevent side reactions.

The general mechanism proceeds through an "ate" complex intermediate. The equilibrium of the exchange favors the formation of the more stable organolithium species, which is generally the one where the lithium is attached to the more electronegative carbon atom. nih.gov Since an sp²-hybridized carbon of an aryl ring is more electronegative than an sp³-hybridized carbon of an alkyllithium, the formation of Lithium, (4-ethoxyphenyl)- from 4-bromoethoxybenzene or 4-iodoethoxybenzene is thermodynamically favorable.

The reaction rate follows the trend I > Br > Cl, with aryl chlorides being largely unreactive under standard conditions. nih.gov For the synthesis of Lithium, (4-ethoxyphenyl)-, 4-bromoethoxybenzene would be a common precursor. The reaction is typically performed by adding the alkyllithium reagent to a solution of the aryl halide in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at a low temperature.

Table 1: Representative Conditions for Lithium-Halogen Exchange

Aryl Halide PrecursorLithium ReagentSolventTemperature (°C)Typical Reaction Time
4-Bromoethoxybenzenen-ButyllithiumDiethyl ether or THF-78< 1 hour
4-Iodoethoxybenzenen-Butyllithium or t-ButyllithiumDiethyl ether or THF-78Minutes

Transmetalation Reactions for Organometallic Species Synthesis

Once formed, Lithium, (4-ethoxyphenyl)- can be used to generate a variety of other organometallic compounds through transmetalation. This process involves the transfer of the 4-ethoxyphenyl group from lithium to another metal, such as zinc, copper, or boron. This is a crucial strategy in organic synthesis because it allows for the modulation of reactivity. Organolithium reagents are highly reactive and basic, which can limit their functional group tolerance and selectivity. wikipedia.org Converting them to less reactive organometallic species like organozincs or organocuprates enhances their utility, particularly in cross-coupling reactions. researchgate.net

For example, reacting Lithium, (4-ethoxyphenyl)- with a zinc halide like zinc chloride (ZnCl₂) would produce (4-ethoxyphenyl)zinc chloride. This organozinc reagent is significantly less reactive than its lithium precursor but is highly effective in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. researchgate.netresearchgate.net

Similarly, transmetalation with a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), would form a lithium di(4-ethoxyphenyl)cuprate. These organocuprates are softer nucleophiles than organolithiums and are widely used for conjugate addition reactions and other selective C-C bond formations.

The general schemes for these transmetalation reactions are as follows:

To Zinc: (4-ethoxyphenyl)Li + ZnCl₂ → (4-ethoxyphenyl)ZnCl + LiCl

To Copper: 2 (4-ethoxyphenyl)Li + CuI → Li[(4-ethoxyphenyl)₂Cu] + LiI

To Boron: (4-ethoxyphenyl)Li + B(OR)₃ → Li[(4-ethoxyphenyl)B(OR)₃]

These transformations significantly broaden the synthetic applications of the 4-ethoxyphenyl moiety, allowing it to participate in a wider range of chemical transformations with improved selectivity. icjs.us

Cross-Coupling Reactions Involving Aryllithium Reagents

The direct use of highly reactive organolithium compounds in transition metal-catalyzed cross-coupling reactions has historically been challenging due to unwanted side reactions. wikipedia.org However, recent advancements have established protocols for their effective use, providing a direct and atom-economical route to biaryl compounds and other coupled products. rug.nl

Transition Metal-Catalyzed Carbon-Carbon Bond Formation (e.g., Pd, Cu, Fe, Ni)

Palladium remains the most versatile and widely used metal for these transformations. dntb.gov.ua The direct coupling of aryllithium reagents like Lithium, (4-ethoxyphenyl)- with aryl halides (the Murahashi-Feringa coupling) can be achieved efficiently with the appropriate choice of catalyst and ligands. rug.nl While palladium is most common, catalysts based on nickel are also effective, particularly for cross-electrophile couplings. researchgate.net

The catalytic cycle for a palladium-catalyzed cross-coupling of an aryllithium (Ar-Li) with an aryl halide (Ar'-X) generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate (Ar'-Pd-X).

Transmetalation: The aryllithium reagent transfers its aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex (Ar'-Pd-Ar).

Reductive Elimination: The two aryl groups are eliminated from the palladium center to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Nickel catalysts can follow similar pathways, although mechanisms involving Ni(I)/Ni(III) cycles are also common. illinois.edu

Ligand Design for Enhanced Reactivity and Selectivity in Cross-Coupling

The success of cross-coupling reactions with reactive organolithiums is highly dependent on ligand design. The ligands must stabilize the metal center and facilitate the desired elementary steps of the catalytic cycle while suppressing side reactions. For the coupling of aryllithiums, highly electron-rich phosphine ligands have proven to be particularly effective. researchgate.net

A notable class of ligands are the ylide-substituted phosphines (YPhos). scispace.com These ligands are exceptionally strong electron donors, which enhances the rate of the oxidative addition step, even with challenging and inexpensive substrates like aryl chlorides. unimi.it This rapid oxidative addition allows the cross-coupling pathway to outcompete side reactions like lithium-halogen exchange. dntb.gov.ua The use of YPhos ligands allows these reactions to proceed under mild conditions, often at room temperature, with high yields and selectivity. researchgate.netscispace.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling of Aryllithium Reagents with Aryl Halides

AryllithiumAryl HalideCatalyst/LigandSolventYield (%)
Phenyllithium (B1222949)4-BromoanisolePd[P(tBu)3]2 (2.5 mol%)Toluene66
n-Butyllithium4-ChloroanisolePd2(dba)3 / joYPhosTHF78 (for 4-sec-butyl-anisole) dntb.gov.ua
Phenyllithium3-BromoanisolePEPPSI-iPr (5 mol%)Toluene46

Regioselectivity and Stereoselectivity in Reactions of Lithium, (4-ethoxyphenyl)-

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. researchgate.net In reactions involving Lithium, (4-ethoxyphenyl)-, these selectivities are governed by the structure of the electrophile and the reaction conditions.

As an aromatic nucleophile, the position of attack for Lithium, (4-ethoxyphenyl)- is fixed at the carbon bearing the lithium atom. However, regioselectivity becomes a key consideration when the electrophile has multiple reactive sites. For example, in the reaction with an unsymmetrical epoxide, the nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. The outcome is determined by a balance of steric and electronic factors, with attack generally favored at the less sterically hindered carbon atom.

Stereoselectivity can arise when the reaction creates a new chiral center. For instance, the addition of Lithium, (4-ethoxyphenyl)- to a prochiral ketone or aldehyde will generate a racemic mixture of two enantiomers unless a chiral catalyst or auxiliary is employed to favor the formation of one over the other. In intramolecular reactions of certain alkyllithiums, high stereoselectivity can be achieved, often proceeding through a syn-Sₙ' pathway, but such examples are specific to the substrate structure. For a simple aryl lithium like Lithium, (4-ethoxyphenyl)-, achieving high stereoselectivity in intermolecular reactions typically requires external chiral control.

Influence of the Ethoxy Group's Electronic Effects on Reactivity

The ethoxy group at the para position of the phenyl ring exerts a significant influence on the reactivity of Lithium, (4-ethoxyphenyl)-. The ethoxy group is a strong electron-donating group (EDG) due to the resonance effect (+R) of the oxygen lone pairs, which delocalize into the aromatic π-system.

This electron donation has several important consequences:

Increased Nucleophilicity: By increasing the electron density on the aromatic ring, the ethoxy group enhances the nucleophilicity of the carbanionic carbon. This makes Lithium, (4-ethoxyphenyl)- a more potent nucleophile compared to unsubstituted phenyllithium.

Decreased Basicity: While seemingly counterintuitive, the resonance donation stabilizes the aryllithium species. This increased stability of the carbanion translates to a lower basicity compared to aryllithiums bearing electron-withdrawing groups.

Influence on Reaction Intermediates: In reactions that proceed through cationic intermediates, such as electrophilic aromatic substitution or reactions involving oxocarbenium ions, the electron-donating ethoxy group can stabilize the transition state, thereby accelerating the reaction rate. Calculations have shown that electron-donating substituents can significantly stabilize charged intermediates.

The electronic effect of the ethoxy group can thus be harnessed to tune the reactivity of the organometallic reagent, making it a valuable tool for specific synthetic applications where enhanced nucleophilicity is desired.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

The reactivity and selectivity of lithium, (4-ethoxyphenyl)- are governed by a complex interplay of kinetic and thermodynamic factors. Understanding these principles is crucial for predicting reaction outcomes and optimizing synthetic strategies. This section delves into the mechanistic investigations that illuminate the kinetic and thermodynamic parameters influencing the reactions of this aryllithium compound.

The reactions of aryllithium species are often characterized by a competition between kinetically and thermodynamically favored products. Kinetic control predominates under conditions where the reaction is irreversible, typically at lower temperatures, favoring the product that is formed the fastest. This is usually the pathway with the lower activation energy. In contrast, thermodynamic control is established when the reaction is reversible, allowing for equilibrium to be reached. Under these conditions, typically at higher temperatures, the most stable product, the one with the lowest Gibbs free energy, is the major product.

One of the primary reactions of lithium, (4-ethoxyphenyl)- is ortho-lithiation, also known as directed ortho metalation (DoM). In this reaction, the ethoxy group directs the deprotonation to the adjacent ortho position on the aromatic ring. The mechanism involves the coordination of the alkyllithium base (like n-butyllithium) to the oxygen atom of the ethoxy group. This coordination brings the base into proximity with the ortho proton, facilitating its abstraction and the formation of the more stable lithiated species. While specific kinetic data for the ortho-lithiation of 4-ethoxybenzene is not extensively documented in publicly available literature, theoretical studies on similar systems, such as fluorobenzene, provide valuable insights. Ab initio calculations have shown that while the ground state complex for para-metalation might be energetically more favorable, the transition state for ortho-metalation has a significantly lower activation barrier, thus favoring the formation of the ortho-lithiated product under kinetic control researchgate.net.

The stability of the resulting lithiated isomers is a key factor in the thermodynamic control of the reaction. For substituted phenyllithiums, the relative basicities, and therefore thermodynamic stabilities, of the ortho, meta, and para isomers are influenced by the electronic and steric effects of the substituent. While comprehensive thermodynamic data for (4-ethoxyphenyl)lithium isomers are scarce, the principles of substituent effects on carbanion stability can be applied for qualitative predictions.

The reactivity of lithium, (4-ethoxyphenyl)- with various electrophiles is also subject to kinetic and thermodynamic considerations. The rate of reaction will depend on the nature of the electrophile, the solvent, and the temperature. For instance, in reactions with sterically demanding electrophiles, kinetic factors may favor attack at a less hindered site, if available, while thermodynamic control would still favor the formation of the most stable product.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Reaction of Lithium, (4-ethoxyphenyl)-

ParameterKinetic Product FormationThermodynamic Product Formation
Activation Energy (Ea) LowerHigher
Rate Constant (k) Larger (at low temp.)Smaller (at low temp.)
Reaction Conditions Low Temperature, Short Reaction TimeHigh Temperature, Long Reaction Time
Product Stability Less StableMore Stable
Governing Principle Rate of FormationProduct Stability (Equilibrium)

Furthermore, computational studies on related aryllithium reactions, such as intramolecular carbolithiation, have highlighted the significant influence of solvents and substituents on the energy barriers of the reaction pathways. These studies suggest that the solvent's primary role is to affect the aggregation state of the aryllithium species rather than directly activating the reactive species itself researchgate.net.

Spectroscopic Characterization Techniques for Lithium, 4 Ethoxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the study of organolithium compounds in solution, providing unparalleled insight into their structure, dynamics, and aggregation state. wikipedia.org

Multinuclear NMR (¹H, ¹³C, ⁶Li, ⁷Li) for Structural and Solution-Phase Analysis

Multinuclear NMR allows for the direct observation of the different nuclei within the Lithium, (4-ethoxyphenyl)- molecule, each providing unique structural information.

¹H NMR spectroscopy provides information about the protons on the ethoxy group and the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons are particularly sensitive to the position of the lithium atom and the electronic distribution in the ring.

¹³C NMR spectroscopy is highly informative for determining the point of lithiation. The carbon atom directly bonded to the lithium (the ipso-carbon) experiences a significant downfield shift due to the electron-withdrawing nature of the lithium. This distinct chemical shift is a key indicator of the C-Li bond's location. uu.nl

⁶Li and ⁷Li NMR spectroscopy are powerful tools for probing the environment around the lithium atom. The chemical shift of the lithium nucleus is sensitive to its coordination sphere, including the number and type of solvent molecules attached, and the state of aggregation (monomer, dimer, tetramer, etc.). wikipedia.orguu.nl Studies on analogous aryllithium compounds have shown that different aggregation states give rise to distinct signals in the ⁶Li or ⁷Li NMR spectrum. scielo.br

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Lithium, (4-ethoxyphenyl)- (Note: As specific experimental data for Lithium, (4-ethoxyphenyl)- is not readily available in the cited literature, this table presents expected ranges based on general principles for aryllithium compounds. Actual values may vary.)

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H (aromatic)6.0 - 8.0Chemical shifts are influenced by the position relative to the C-Li bond.
¹H (ethoxy -CH₂)3.5 - 4.5
¹H (ethoxy -CH₃)1.0 - 1.5
¹³C (ipso-carbon)180 - 200Highly deshielded due to direct bonding with lithium.
¹³C (aromatic)110 - 150
¹³C (ethoxy -CH₂)60 - 70
¹³C (ethoxy -CH₃)10 - 20
⁷Li / ⁶Li0 - 2Highly dependent on solvent and aggregation state.

J-Coupling Analysis for Carbon-Lithium Interactions

The direct coupling between carbon and lithium nuclei (¹J(¹³C, ⁶Li) or ¹J(¹³C, ⁷Li)) provides definitive evidence of the C-Li bond and can yield information about the aggregation state. The magnitude of this coupling constant is related to the s-character of the C-Li bond and the number of lithium atoms interacting with the ipso-carbon. For instance, in phenyllithium (B1222949), different coupling constants are observed for its dimeric and tetrameric forms. wisc.edu Observing this coupling can help to distinguish between different oligomeric species of Lithium, (4-ethoxyphenyl)- in solution. uu.nl

Dynamic NMR (DNMR) for Exchange Processes and Interconversion Barriers

Organolithium compounds are often involved in dynamic exchange processes in solution, such as the rapid interconversion between different aggregation states or the exchange of solvent molecules. wisc.edu Dynamic NMR (DNMR) techniques, which involve acquiring spectra at various temperatures, can be used to study these processes. By analyzing the changes in the lineshape of NMR signals (e.g., broadening, coalescence), it is possible to determine the rates of these exchange processes and calculate the energy barriers for interconversion.

Solvent-Dependent NMR Studies of Aggregation and Solvation

The structure of organolithium reagents is highly dependent on the coordinating ability of the solvent. In non-coordinating solvents, they tend to form higher-order aggregates, while in coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF), they typically exist as smaller aggregates (dimers or monomers) due to solvation of the lithium centers. wikipedia.orgacs.org NMR studies of Lithium, (4-ethoxyphenyl)- in a range of solvents with varying coordinating strengths would reveal the nature of its aggregation and the stoichiometry of its solvates. Changes in the ⁷Li and ¹³C NMR chemical shifts upon addition of a coordinating solvent are indicative of a change in the aggregation state. wisc.edu

Infrared (IR) Spectroscopy for Mechanistic Insights and Pre-coordination Studies

Infrared (IR) spectroscopy is a valuable tool for investigating the vibrational modes of molecules and can provide insights into bonding and structure. In the context of Lithium, (4-ethoxyphenyl)-, the C-Li stretching vibration would be a key feature in the far-IR region. The frequency of this vibration is sensitive to the nature of the C-Li bond and the aggregation state of the compound. Furthermore, IR spectroscopy can be used to study the pre-coordination of the lithium reagent to a substrate before a reaction occurs, by observing shifts in the characteristic vibrational bands of the substrate's functional groups.

X-ray Diffraction Analysis for Solid-State Structural Determination

While NMR provides detailed information about the structure in solution, X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique would reveal the exact bond lengths and angles within the Lithium, (4-ethoxyphenyl)- molecule, the nature of its aggregation into clusters (e.g., dimers, tetramers), and the coordination of any solvent molecules to the lithium atoms. wikipedia.org The solid-state structure of many aryllithium compounds has been shown to consist of complex aggregates, such as the tetrameric cubane-like structure of phenyllithium etherate. wikipedia.org An X-ray crystal structure of Lithium, (4-ethoxyphenyl)- would provide a foundational understanding of its intrinsic structural preferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Species Identification

UV-Vis spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet and visible light by a chemical species in solution. For organometallic compounds like aryllithiums, this technique can provide insights into their electronic structure and concentration. The absorption of UV-Vis radiation promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic makeup.

In the study of organolithium reagents, UV-Vis spectroscopy is particularly useful for monitoring the progress of a reaction over time. By observing the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of the reaction can be determined. This is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and the concentration of the absorbing species.

Detailed Research Findings

Specific research employing UV-Vis spectroscopy for the kinetic analysis or species identification of Lithium, (4-ethoxyphenyl)- is not prominently featured in available scientific databases. However, studies on analogous aryllithium compounds, such as phenyllithium, demonstrate the utility of this technique. For instance, UV-Vis spectroscopy has been used to follow the rate of reactions involving the consumption of an aryllithium reagent, allowing for the determination of reaction rate constants.

The electronic transitions observed for aryllithium compounds typically involve π → π* transitions within the aromatic system. The position of the absorption maximum (λmax) can be influenced by factors such as the solvent and the state of aggregation of the organolithium species. Different aggregates (e.g., monomers, dimers, tetramers) can exhibit distinct spectral characteristics, although these are often more definitively characterized by NMR spectroscopy.

Without specific experimental data for Lithium, (4-ethoxyphenyl)-, a representative data table cannot be generated. A hypothetical table for an aryllithium compound might include the following information:

Table 1: Hypothetical UV-Vis Spectroscopic Data for an Aryllithium Compound in Tetrahydrofuran (THF)

SpeciesAbsorption Maximum (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Aryllithium Monomer28012,000
Aryllithium Dimer29520,000

Note: The data in this table is illustrative and does not represent experimentally determined values for Lithium, (4-ethoxyphenyl)-.

Advanced Synthetic Applications and Methodological Advancements

Applications in Asymmetric Synthesis

The generation of chiral molecules in high enantiomeric purity is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry. Aryllithium reagents are foundational to many carbon-carbon bond-forming reactions that can be rendered stereoselective.

Enantioselective Nucleophilic Additions with Chiral Ligands

The nucleophilic addition of organolithium reagents to prochiral carbonyl compounds is a powerful method for creating chiral secondary and tertiary alcohols. To control the stereochemical outcome, a chiral ligand is typically added to complex the lithium cation. This complexation creates a chiral environment around the reactive center, forcing the nucleophile to add to one face of the electrophile preferentially.

Asymmetric Metalation of Prochiral Substrates

Aryllithium reagents can also function as strong bases to deprotonate prochiral substrates in an enantioselective manner. This process, known as asymmetric metalation or desymmetrization, typically involves a complex formed between the aryllithium reagent and a chiral ligand. This chiral base complex then selectively removes one of two enantiotopic protons, generating a new, configurationally stable organometallic species that can be trapped with an electrophile.

The application of (4-ethoxyphenyl)lithium in this context would require its combination with a chiral ligand, such as a chiral amine, to deprotonate a suitable prochiral substrate like a symmetrically substituted ferrocene (B1249389) or a diarylmethane. The success of such a strategy would depend heavily on the ability of the chiral complex to differentiate between the enantiotopic protons.

Use as a Chiral Auxiliary or Chiral Base in Stereoselective Transformations

While (4-ethoxyphenyl)lithium itself is achiral, it could be a component of a chiral reagent system. In theory, it could act as a base in conjunction with a chiral molecule that directs the stereochemical course of a reaction. More commonly, chiral auxiliaries are covalently attached to a substrate to direct a stereoselective transformation. wikipedia.orgtcichemicals.com An auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Although this is a common strategy in asymmetric synthesis, the direct use of (4-ethoxyphenyl)lithium as a key component of a widely recognized chiral base or auxiliary system is not documented.

Integration of Aryllithium Reagents in Catalytic Cycles

The high reactivity of organolithium reagents often makes their direct use in catalytic cycles challenging. These reagents can react with many functional groups and are often consumed stoichiometrically. However, strategies exist where aryllithium species can be generated in situ or participate in transmetalation steps within a larger catalytic cycle, often involving transition metals like copper, palladium, or nickel. For instance, an aryllithium could transmetalate to a transition metal center, which then participates in a catalytic cross-coupling reaction. Specific examples detailing the integration of (4-ethoxyphenyl)lithium into such catalytic cycles are sparse.

Development of New Synthetic Strategies and Reaction Cascades

New synthetic strategies often involve the discovery of novel reaction sequences or cascades where multiple bonds are formed in a single operation. An aryllithium reagent like (4-ethoxyphenyl)lithium could initiate such a cascade, for example, by adding to a substrate that then undergoes a series of intramolecular reactions. This could include anionic cyclization cascades or tandem addition-rearrangement sequences. The development of such strategies is at the forefront of synthetic organic chemistry, but cascades specifically initiated by (4-ethoxyphenyl)lithium have not been prominently featured in the literature.

Potential for Novel Material Synthesis via Ethoxyphenyl-Lithium Chemistry

Organolithium reagents are precursors for a variety of materials, including polymers and nanostructures. The ethoxyphenyl group in (4-ethoxyphenyl)lithium could impart specific properties, such as solubility or electronic characteristics, to a resulting material. For example, it could be used to initiate the anionic polymerization of monomers like styrene (B11656) or dienes, creating polymers with a 4-ethoxyphenyl end-group. Furthermore, aryllithium reagents can be used in the synthesis of complex organic molecules that serve as building blocks for advanced materials such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The 4-ethoxyphenyl moiety is a common structural motif in liquid crystals and other functional materials. Therefore, (4-ethoxyphenyl)lithium represents a potential, albeit currently underexplored, precursor for the synthesis of such novel materials. azocleantech.comescholarship.orgnanoge.org Research in this area would focus on creating new functional polymers, dendrimers, or molecular conductors derived from this specific reagent.

Conclusion and Future Research Directions

Current Challenges and Unresolved Questions in Lithium, (4-ethoxyphenyl)- Research

No specific research challenges or unresolved questions concerning Lithium, (4-ethoxyphenyl)- have been identified in published literature. For functionalized aryllithiums in general, common challenges include controlling regioselectivity in lithiation reactions, managing the high reactivity to prevent side reactions, and ensuring the stability of the reagent, as they can be sensitive to air, moisture, and thermal decomposition. nih.govresearchgate.netjk-sci.com The aggregation state of organolithium compounds in solution, which significantly impacts their reactivity, is also a complex area of study. mt.com However, without experimental or computational data on Lithium, (4-ethoxyphenyl)-, it is impossible to delineate the specific challenges associated with it.

Emerging Trends and Interdisciplinary Research Opportunities in Aryllithium Chemistry

The field of aryllithium chemistry is continually evolving. Emerging trends include the use of microreactor technology for the safe and scalable synthesis of highly reactive or unstable organolithium intermediates. acs.orgnih.gov This approach allows for precise control over reaction conditions, minimizing decomposition and improving yields. researchgate.net Another significant trend is the development of more sustainable synthetic methods, reducing waste and energy consumption. eurekalert.org

Interdisciplinary research often involves combining organolithium chemistry with materials science for the development of novel functional materials or with computational chemistry for a deeper understanding of reaction mechanisms. alliedacademies.orgmdpi.com While Lithium, (4-ethoxyphenyl)- could theoretically be applied in these areas, there is no current research to support this.

Future Avenues for Mechanistic Elucidation and Computational Design

The mechanisms of many organolithium reactions, particularly directed ortho-lithiation, are still subjects of investigation. acs.orgresearchgate.netacs.org Future research in the broader field will likely focus on advanced spectroscopic techniques (like NMR) and computational modeling to better understand the structure of reactive intermediates and transition states. acs.orgnih.gov

Computational design plays a crucial role in predicting the properties and reactivity of new reagents. alliedacademies.org Density Functional Theory (DFT) calculations, for example, can provide insights into reaction pathways and selectivity. rsc.org Such studies could be applied to Lithium, (4-ethoxyphenyl)- to predict its behavior and guide potential experimental work, but no such studies have been published.

Prospects for Industrial Application of Lithium, (4-ethoxyphenyl)- in Complex Molecule Synthesis

Aryllithium reagents are vital in the pharmaceutical and fine chemical industries for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). wikipedia.orgresearchgate.net Their utility stems from their ability to form carbon-carbon bonds efficiently. The industrial-scale use of organolithium compounds requires careful handling due to their reactivity and potential hazards. acs.org Processes are often developed to ensure safety and reproducibility. google.com

The prospects for the industrial application of any specific aryllithium compound depend on its ability to act as a key intermediate in the synthesis of a valuable target molecule. Without documented synthetic routes that utilize Lithium, (4-ethoxyphenyl)- to produce commercially relevant compounds, its prospects for industrial application remain unknown.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for Lithium, (4-ethoxyphenyl)-?

  • Methodological Answer : Begin by selecting precursors (e.g., 4-ethoxyphenyl halides and lithium metal) and optimizing reaction conditions (solvent choice, temperature, stoichiometry). Use inert atmospheres (argon/glovebox) to prevent lithium oxidation. Characterize intermediates and final products via 1H^1\text{H}/13C^13\text{C} NMR, FTIR, and XRD to confirm structural integrity. For computational validation, employ density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91) to model reaction pathways and energetics .

Q. What computational methods are suitable for preliminary electronic structure analysis of Lithium, (4-ethoxyphenyl)-?

  • Methodological Answer : Use plane-wave basis sets (e.g., VASP software) with ultrasoft pseudopotentials to reduce computational cost while maintaining accuracy for lithium-containing systems . Apply GGA exchange-correlation functionals (e.g., PBE) to calculate band structures, density of states, and charge distribution. Validate results against experimental XRD or spectroscopic data to ensure consistency .

Q. How can researchers assess the electrochemical stability of Lithium, (4-ethoxyphenyl)- in battery applications?

  • Methodological Answer : Conduct cyclic voltammetry (CV) and galvanostatic cycling in half-cell configurations (vs. Li/Li+^+) to measure redox potentials and capacity retention. Pair with impedance spectroscopy (EIS) to analyze interfacial resistance. For mechanistic insights, use ab initio molecular dynamics (AIMD) to simulate lithium-ion migration barriers and solvent interactions .

Advanced Research Questions

Q. How can advanced DFT frameworks address discrepancies in Lithium, (4-ethoxyphenyl)-’s predicted vs. observed electronic properties?

  • Methodological Answer : Hybrid functionals (e.g., HSE06) or GW approximations improve accuracy for systems with strong electron correlation. Use projector augmented-wave (PAW) methods to model core-electron interactions and reduce basis-set errors . Cross-validate with X-ray photoelectron spectroscopy (XPS) and ultraviolet-visible (UV-Vis) spectra to resolve contradictions .

Q. What in situ/operando techniques are critical for studying Lithium, (4-ethoxyphenyl)-’s structural dynamics during electrochemical cycling?

  • Methodological Answer : Implement synchrotron-based XRD or Raman spectroscopy to monitor real-time phase transitions and lithium-ion diffusion. Pair with DFT-based nudged elastic band (NEB) calculations to map kinetic pathways. Ensure data reproducibility by adhering to FAIR standards for raw data archiving .

Q. How should researchers resolve conflicting data on Lithium, (4-ethoxyphenyl)-’s ionic conductivity across experimental studies?

  • Methodological Answer : Systematically vary synthesis conditions (e.g., annealing temperature, doping) and use statistical tools (e.g., ANOVA) to identify confounding variables. Validate with atomistic simulations (e.g., AIMD) to isolate intrinsic vs. extrinsic conductivity contributions. Document metadata rigorously to enable cross-study comparisons .

Q. What ethical and methodological safeguards are essential when handling Lithium, (4-ethoxyphenyl)- in collaborative studies?

  • Methodological Answer : Obtain informed consent for data sharing and anonymize sensitive datasets (e.g., proprietary synthesis routes). Use institutional review boards (IRBs) to approve protocols involving hazardous materials. Implement version-controlled repositories (e.g., Zenodo) for transparent data access .

Q. How can researchers integrate Lithium, (4-ethoxyphenyl)- into interdisciplinary frameworks (e.g., energy storage or catalysis)?

  • Methodological Answer : Develop conceptual models linking the compound’s electronic properties to target applications (e.g., Li-ion battery cathodes). Combine experimental data (e.g., rate capability tests) with machine learning (ML) to predict performance under untested conditions. Publish datasets with granular metadata to support reuse .

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